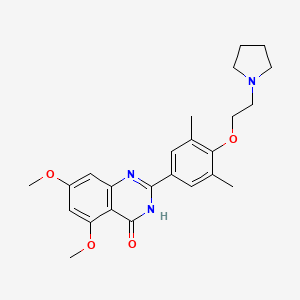

RVX-297

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-15-11-17(12-16(2)22(15)31-10-9-27-7-5-6-8-27)23-25-19-13-18(29-3)14-20(30-4)21(19)24(28)26-23/h11-14H,5-10H2,1-4H3,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZDYFRDRHRZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCN2CCCC2)C)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Novel BD2 Selective Inhibitors of BET Bromodomains

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysfunction is implicated in a variety of diseases, including cancer and inflammatory disorders. While pan-BET inhibitors have shown therapeutic promise, their clinical utility has been hampered by on-target toxicities. This has spurred the development of domain-selective inhibitors that target either the first (BD1) or the second (BD2) bromodomain. This technical guide provides an in-depth overview of a novel class of BD2 selective inhibitors, with a focus on the well-characterized compounds ABBV-744 and GSK620 . We present their biochemical and cellular activities, detailed experimental protocols for their characterization, and a review of their mechanism of action in relevant signaling pathways.

Introduction

BET proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is critical for the recruitment of transcriptional machinery to chromatin, thereby activating gene expression. Notably, BD1 and BD2 appear to have distinct, non-redundant functions. BD1 is thought to be primarily involved in anchoring BET proteins to chromatin and maintaining basal transcription, while BD2 is believed to play a more critical role in the transcriptional activation of inducible genes, particularly those involved in inflammatory and oncogenic signaling pathways.[1][2] This functional divergence provides a strong rationale for the development of BD2-selective inhibitors as a therapeutic strategy with a potentially improved safety profile compared to pan-BET inhibitors.

This guide will focus on two leading BD2 selective inhibitors: ABBV-744, which has shown potent anti-tumor activity, particularly in acute myeloid leukemia (AML) and prostate cancer[2][3], and GSK620, which has demonstrated significant efficacy in preclinical models of inflammatory diseases such as arthritis and psoriasis.[4]

Data Presentation: Biochemical and Cellular Activity

The following tables summarize the quantitative data for ABBV-744 and GSK620, highlighting their potency and selectivity for the BD2 domain of BET proteins.

| Table 1: Biochemical Activity of ABBV-744 (TR-FRET Assay) | ||

| Target | IC50 (nM) | Selectivity (BD1/BD2) |

| BRD2 BD1 | 2449 | >300-fold |

| BRD2 BD2 | 8 | |

| BRD3 BD1 | 7501 | >570-fold |

| BRD3 BD2 | 13 | |

| BRD4 BD1 | 2006 | >500-fold |

| BRD4 BD2 | 4 | |

| BRDT BD1 | 1835 | >96-fold |

| BRDT BD2 | 19 |

Data compiled from multiple sources.

| Table 2: Cellular Activity of ABBV-744 | |

| Cell Line | Assay |

| LNCaP (Prostate Cancer) | Gene Expression |

| LNCaP (Prostate Cancer) | Cell Cycle Analysis |

| AML Cell Lines | Proliferation Assay |

| Prostate Cancer Xenografts | In vivo efficacy |

| Table 3: Biochemical and Cellular Activity of GSK620 | ||

| Target | Assay | IC50 / Kd |

| BRD2 BD1 | TR-FRET | >10,000 nM |

| BRD2 BD2 | TR-FRET | ~50 nM |

| BRD3 BD1 | TR-FRET | >10,000 nM |

| BRD3 BD2 | TR-FRET | ~100 nM |

| BRD4 BD1 | TR-FRET | >10,000 nM |

| BRD4 BD2 | TR-FRET | ~30 nM |

| BRDT BD1 | TR-FRET | >10,000 nM |

| BRDT BD2 | TR-FRET | ~70 nM |

| Human Whole Blood | MCP-1 Secretion (LPS stimulated) | Concentration-dependent reduction |

Data compiled from multiple sources.

| Table 4: In Vivo Efficacy of GSK620 in Inflammatory Models | |

| Model | Effect |

| Rat Collagen-Induced Arthritis | Significant reduction in clinical score |

| Mouse Imiquimod-Induced Psoriasis | Reduction in erythema, plaque formation, and epidermal hyperplasia |

| Mouse Model of Hepatitis | Reduction in hepatic fibrosis and pro-inflammatory gene expression |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Biochemical Potency

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a BET bromodomain.

Materials:

-

Recombinant GST-tagged BET bromodomain protein (e.g., BRD4 BD2)

-

Biotinylated histone H4 peptide (acetylated)

-

Terbium (Tb)-conjugated anti-GST antibody (Donor)

-

Streptavidin-conjugated d2 (Acceptor)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume plates

-

Test compounds (e.g., ABBV-744) serially diluted in DMSO.

Procedure:

-

Prepare a master mix of the BET bromodomain protein and the biotinylated histone peptide in assay buffer.

-

Dispense the master mix into the wells of a 384-well plate.

-

Add the test compound at various concentrations to the wells. Include DMSO-only wells as a negative control.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding.

-

Prepare a detection mix containing the Tb-conjugated anti-GST antibody and Streptavidin-d2 in assay buffer.

-

Add the detection mix to all wells.

-

Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the values against the compound concentration to determine the IC50.

NanoBRET™ Target Engagement Assay for Cellular Potency

This assay measures the ability of a compound to engage with its target protein within living cells.

Materials:

-

HEK293 cells

-

NanoLuc®-BET bromodomain fusion vector (e.g., NanoLuc®-BRD4 BD2)

-

NanoBRET™ tracer (a fluorescent ligand for the bromodomain)

-

Opti-MEM® I Reduced Serum Medium

-

Nano-Glo® Live Cell Reagent

-

384-well white assay plates

-

Test compounds (e.g., GSK620) serially diluted in DMSO.

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-BET bromodomain fusion vector and seed them into 384-well plates. Incubate for 24 hours.

-

Prepare a solution of the NanoBRET™ tracer in Opti-MEM®.

-

Add the tracer solution to the cells.

-

Add the test compound at various concentrations to the wells. Include DMSO-only wells as a control.

-

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.

-

Add the reagent to all wells.

-

Read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~618 nm) emissions.

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot the values against the compound concentration to determine the cellular IC50.

Cell Viability Assay

This assay determines the effect of the inhibitor on cell proliferation and viability.

Materials:

-

Cancer cell lines (e.g., LNCaP, AML cell lines)

-

Complete cell culture medium

-

96-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar

-

Test compounds (e.g., ABBV-744) serially diluted in DMSO.

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Shake the plate for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence values against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Mechanisms of Action

BD2 selective inhibitors exert their effects by modulating key signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Inhibition of MYC-Driven Transcription in Cancer

The MYC oncogene is a critical driver of cell proliferation and is frequently overexpressed in many cancers. Its transcription is highly dependent on BET proteins, particularly BRD4. BD2 selective inhibitors, such as ABBV-744, have been shown to downregulate MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of MYC transcription by the BD2 selective inhibitor ABBV-744.

Modulation of Androgen Receptor (AR) Signaling in Prostate Cancer

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth. ABBV-744 has been shown to inhibit AR-dependent transcription by displacing BRD4 from AR-containing super-enhancers. This leads to the downregulation of AR target genes and subsequent inhibition of tumor growth.

References

The Therapeutic Potential of RVX-297: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

RVX-297 is a novel, orally bioavailable small molecule that acts as a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. Preclinical research has demonstrated its potential as a therapeutic agent for inflammatory and autoimmune diseases. By selectively targeting BD2, this compound modulates the expression of key inflammatory genes, thereby reducing the pathological hallmarks of diseases such as rheumatoid arthritis and multiple sclerosis in animal models. This document provides a comprehensive overview of the existing preclinical data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies. Notably, as of the latest available information, this compound has not entered formal clinical trials. The clinical development focus of its originator company, Resverlogix Corp., has been on a related compound, apabetalone (RVX-208).

Core Mechanism of Action: Selective BET Bromodomain Inhibition

This compound exerts its therapeutic effects through the selective inhibition of the second bromodomain (BD2) of BET proteins (BRD2, BRD3, and BRD4).[1][2] BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key step in the transcriptional activation of genes.[3][4] In inflammatory conditions, BET proteins play a crucial role in the transcription of pro-inflammatory cytokines and other inflammatory mediators.

By binding to the BD2 domain, this compound displaces BET proteins from the promoters of these sensitive genes.[3] This displacement disrupts the recruitment of the transcriptional machinery, including active RNA polymerase II, leading to a suppression of inflammatory gene expression. This targeted approach is believed to offer a more favorable safety profile compared to pan-BET inhibitors that block both BD1 and BD2.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Target | Assay Type | IC50 (µM) | Cell Type/System | Reference |

| BRD2 (BD2) | Binding Assay | 0.08 | Purified Protein | |

| BRD3 (BD2) | Binding Assay | 0.05 | Purified Protein | |

| BRD4 (BD2) | Binding Assay | 0.02 | Purified Protein | |

| IL-1β Expression | Gene Expression | 0.4 - 3 | LPS-stimulated mouse BMDMs | |

| MCP-1 Expression | Gene Expression | 0.4 | Unstimulated human PBMCs |

BMDMs: Bone Marrow-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide.

Table 2: In Vivo Efficacy in Preclinical Models

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Rat Collagen-Induced Arthritis | 25-75 mg/kg, p.o. | Inhibition of disease progression | |

| Mouse Collagen-Induced Arthritis | 75-150 mg/kg, p.o. | Inhibition of disease progression | |

| LPS-Induced Inflammation (Mouse) | Not specified | Suppression of cytokine production | |

| Experimental Autoimmune Encephalomyelitis (Mouse) | Not specified | Prevention of disease development (prophylactic) and reduction in pathology (therapeutic) |

p.o.: Per os (by mouth)

Experimental Protocols

This section provides an overview of the methodologies used in the key preclinical studies of this compound.

In Vitro Assays

3.1.1. BET Bromodomain Binding Assays

-

Objective: To determine the binding affinity of this compound to individual BET bromodomains.

-

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. This involves a terbium-labeled donor (e.g., anti-GST antibody) binding to a GST-tagged BET bromodomain protein and a fluorescently labeled acetylated histone peptide (acceptor). The binding of this compound to the bromodomain displaces the histone peptide, leading to a decrease in the FRET signal. IC50 values are calculated from the dose-response curves.

3.1.2. Cellular Gene Expression Analysis

-

Objective: To measure the effect of this compound on the expression of inflammatory genes in immune cells.

-

Methodology: Quantitative real-time polymerase chain reaction (qRT-PCR) is typically used. Immune cells (e.g., macrophages, PBMCs) are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of varying concentrations of this compound. Total RNA is extracted, reverse-transcribed to cDNA, and the expression levels of target genes (e.g., IL-6, TNF-α, MCP-1) are quantified using specific primers and probes. Gene expression is normalized to a housekeeping gene.

In Vivo Animal Models

3.2.1. Collagen-Induced Arthritis (CIA) in Rodents

-

Objective: To evaluate the therapeutic efficacy of this compound in a model of rheumatoid arthritis.

-

Methodology:

-

Induction: Arthritis is induced in susceptible rodent strains (e.g., Lewis rats, DBA/1 mice) by immunization with an emulsion of type II collagen and an adjuvant (e.g., Complete Freund's Adjuvant). A booster immunization is often given after a set period.

-

Treatment: this compound is administered orally at specified doses, either prophylactically (before disease onset) or therapeutically (after disease onset).

-

Assessment: Disease progression is monitored by clinical scoring of paw swelling and erythema. At the end of the study, joints are collected for histopathological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.

-

3.2.2. Experimental Autoimmune Encephalomyelitis (EAE)

-

Objective: To assess the efficacy of this compound in a model of multiple sclerosis.

-

Methodology:

-

Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide (e.g., MOG35-55) emulsified in an adjuvant, often with the co-administration of pertussis toxin.

-

Treatment: this compound is administered, typically orally, either before or after the onset of clinical signs.

-

Assessment: Clinical signs of disease (e.g., tail limpness, hind limb paralysis) are scored daily. Histopathological analysis of the central nervous system is performed to evaluate inflammation and demyelination.

-

3.2.3. Lipopolysaccharide (LPS)-Induced Inflammation

-

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.

-

Methodology:

-

Induction: Mice are challenged with an intraperitoneal injection of LPS.

-

Treatment: this compound is administered prior to or concurrently with the LPS challenge.

-

Assessment: Serum and/or tissues are collected at various time points to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using methods like ELISA or qRT-PCR.

-

Below is a diagram illustrating a general experimental workflow for preclinical evaluation.

Clinical Development Status

A thorough search of publicly available clinical trial registries and company pipelines did not yield any information on clinical trials initiated for this compound. The clinical development efforts of Resverlogix Corp. in the area of BET inhibition have been focused on apabetalone (RVX-208), a related compound with a different selectivity profile. Apabetalone has been investigated in multiple clinical trials for cardiovascular and other diseases.

Conclusion and Future Directions

This compound has demonstrated promising therapeutic potential in a range of preclinical models of inflammatory and autoimmune diseases. Its selective inhibition of the BD2 domain of BET proteins offers a targeted approach to modulating inflammatory gene expression. The available in vitro and in vivo data support its further investigation as a potential treatment for conditions such as rheumatoid arthritis and multiple sclerosis.

The lack of progression into clinical trials to date may be due to a variety of factors, including strategic decisions by the developing company or the emergence of other promising candidates. Future research could focus on further elucidating the specific downstream signaling pathways affected by this compound and exploring its potential in other inflammatory conditions. Should this compound move into clinical development, rigorous evaluation of its safety, tolerability, and efficacy in human subjects will be paramount.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

RVX-297: A Technical Guide to its Attenuation of Pro-inflammatory Cytokine Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

RVX-297 is a novel, orally bioavailable small molecule that functions as a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Emerging preclinical data have highlighted its potent anti-inflammatory properties, specifically its ability to suppress the expression of key pro-inflammatory cytokines. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on cytokine expression, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers in immunology, pharmacology, and drug development investigating the therapeutic potential of BET inhibitors in inflammatory and autoimmune diseases.

Core Mechanism of Action: BET Inhibition

This compound exerts its anti-inflammatory effects by selectively binding to the BD2 domain of BET proteins, which include BRD2, BRD3, and BRD4.[2] BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key step in active gene transcription.[3] In inflammatory states, BET proteins are recruited to the promoters and enhancers of pro-inflammatory genes, facilitating the assembly of the transcriptional machinery.

By competitively binding to the BD2 domain, this compound displaces BET proteins from chromatin at the regulatory regions of these inflammatory genes.[1] This displacement disrupts the recruitment of essential transcriptional co-activators, including RNA Polymerase II, thereby inhibiting the transcription of target genes and reducing the production of pro-inflammatory cytokines.

Quantitative Data: Cytokine Inhibition

The following tables summarize the in vitro and in vivo efficacy of this compound in modulating the expression of pro-inflammatory cytokines.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound

| Cytokine/Chemokine | Cell Type | Stimulant | IC50 (µM) | Reference |

| IL-6 | Human U937 Macrophages | LPS | Dose-dependent inhibition | |

| IL-6 | Mouse Primary B Cells | LPS | Dose-dependent inhibition | |

| IL-6 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS | 0.3 | |

| IL-6 | Human THP-1 Monocytes | LPS | Dose-dependent inhibition | |

| IL-6 | Human Synovial Fibroblasts (from RA patients) | TNF-α | Dose-dependent inhibition | |

| IL-1β | Mouse BMDMs | LPS | 0.4 - 3 | |

| MCP-1 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Unstimulated | 0.4 | |

| IL-17 | Human PBMCs | T-cell receptor stimulation | 3.7 |

Table 2: In Vivo Efficacy of this compound in Rodent Arthritis Models

| Animal Model | This compound Dosage | Administration | Key Findings | Reference |

| Rat Collagen-Induced Arthritis (CIA) | 25 - 75 mg/kg (b.i.d.) | Oral gavage | Significantly reduced disease progression. Inhibited ankle diameter increase by 92% at 75 mg/kg. Reduced histopathology scores. | |

| Rat CIA | 50 - 75 mg/kg (b.i.d.) | Oral gavage | Reduced ankle histopathology by 64% and knee histopathology by 86-94%. Reduced mRNA/protein levels of IL-1β and IL-6 in the ankle joint. | |

| Mouse Collagen-Induced Arthritis (CIA) | Not specified | Not specified | Inhibited progression of pathology. | |

| LPS-treated Mice | Not specified | Not specified | Suppressed cytokine production. |

Experimental Protocols

The following are representative protocols for assessing the anti-inflammatory effects of this compound. These are based on standard methodologies and information derived from preclinical studies of this compound.

In Vitro Cytokine Expression Assay (Mouse BMDMs)

-

Cell Culture: Isolate bone marrow from the femurs and tibias of C57BL/6 mice. Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.

-

Treatment: Plate the BMDMs in 24-well plates. Pre-treat the cells with a range of this compound concentrations (e.g., 0.01 to 30 µM) or vehicle (DMSO) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

-

Incubation: Incubate the cells for 4-6 hours for mRNA analysis or 24 hours for protein analysis in the supernatant.

-

Analysis:

-

mRNA: Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for Il6, Il1b, and a housekeeping gene (e.g., Gapdh).

-

Protein: Collect the cell culture supernatant and measure cytokine concentrations using an ELISA kit (e.g., Mouse IL-6 DuoSet ELISA, R&D Systems) according to the manufacturer's instructions.

-

-

Data Interpretation: Normalize the target gene expression to the housekeeping gene and calculate the fold change relative to the vehicle-treated, LPS-stimulated control. For protein data, generate a standard curve and determine the cytokine concentration in each sample. Calculate IC50 values using non-linear regression analysis.

Rat Collagen-Induced Arthritis (CIA) Model

-

Animals: Use female Lewis rats, 6-8 weeks old.

-

Induction of Arthritis: Emulsify bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA). Administer a single intradermal injection at the base of the tail.

-

Treatment: Upon the first signs of established arthritis (e.g., paw swelling, erythema), randomize the animals into treatment groups. Administer this compound (e.g., 25, 50, 75 mg/kg) or vehicle twice daily (b.i.d.) by oral gavage.

-

Disease Monitoring: Monitor the animals daily for clinical signs of arthritis. Measure ankle diameter with calipers and assign a clinical score to each paw based on the severity of inflammation.

-

Termination and Analysis: At the end of the study (e.g., day 7-14 post-treatment initiation), euthanize the animals.

-

Histopathology: Collect ankle and knee joints, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) to evaluate inflammation, pannus formation, and cartilage/bone erosion.

-

Biomarker Analysis: Collect joint tissue for homogenization and subsequent analysis of inflammatory mediator mRNA (qRT-PCR) or protein (ELISA) levels as described in the in vitro protocol.

-

Conclusion

This compound represents a promising therapeutic candidate for inflammatory diseases, distinguished by its selective inhibition of the BD2 domain of BET proteins. Its mechanism of action, involving the epigenetic suppression of pro-inflammatory gene transcription, has been substantiated by robust preclinical data. The quantitative inhibition of key cytokines such as IL-6 and IL-1β, coupled with demonstrated efficacy in animal models of arthritis, underscores its potential. The experimental frameworks provided in this guide offer a basis for further investigation into the therapeutic applications of this compound and other selective BET inhibitors in a range of inflammatory and autoimmune disorders.

References

Methodological & Application

Application Notes and Protocols for RVX-297 in a Collagen-Induced Arthritis (CIA) Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

RVX-297 is a novel, orally bioavailable small molecule that acts as a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of pro-inflammatory genes.[2][3] By selectively targeting BD2, this compound offers a promising therapeutic strategy for autoimmune and inflammatory diseases, such as rheumatoid arthritis, by suppressing inflammatory responses. Preclinical studies have demonstrated the efficacy of this compound in rodent models of polyarthritis, including the collagen-induced arthritis (CIA) mouse model, where it has been shown to ameliorate disease pathology.

These application notes provide detailed protocols for utilizing this compound in a mouse model of collagen-induced arthritis, along with data presentation and visualization of the proposed mechanism of action.

Data Presentation

While specific quantitative data for this compound in the mouse CIA model is not extensively published, data from a rat CIA model provides valuable insights into its dose-dependent efficacy. It has been reported that this compound counters pathology in the mouse CIA model, significantly improving cartilage destruction, bone resorption, and histopathology scores, and reducing serum levels of anti-collagen II IgG.

The following tables summarize the significant anti-arthritic effects of this compound in a rat collagen-induced arthritis model , which is expected to be indicative of its potential in a mouse model.

Table 1: Effect of this compound on Clinical Parameters in a Rat CIA Model

| Treatment Group | Dosage | Change in Ankle Diameter (Day 7) |

| Vehicle Control | - | Baseline |

| This compound | 75 mg/kg, b.i.d. | 92% inhibition of increase |

Table 2: Effect of this compound on Histopathological Parameters in a Rat CIA Model

| Treatment Group | Dosage | Reduction in Ankle Histopathology | Reduction in Knee Histopathology |

| Vehicle Control | - | Baseline | Baseline |

| This compound | 50 mg/kg, b.i.d. | 64% | 86-94% |

| This compound | 75 mg/kg, b.i.d. | 64% | 86-94% |

Table 3: In Vitro Inhibitory Activity of this compound

| Assay | Cell Type | IC50 |

| LPS-induced IL-6 | Mouse bone marrow-derived macrophages | 0.3 µM |

| TCR-induced IL-17 mRNA | Human PBMCs | 3.7 µM |

Experimental Protocols

I. Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes a standard method for inducing arthritis in DBA/1 mice, a commonly used strain for this model.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles (26-30 gauge)

Procedure:

-

Preparation of Emulsion (Day 0):

-

Prepare a 1:1 emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

Draw equal volumes of the collagen solution and CFA into two separate syringes connected by a stopcock.

-

Force the mixture back and forth between the syringes until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare a 1:1 emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) following the same procedure as in step 1.

-

Anesthetize the mice.

-

Inject 100 µL of the emulsion intradermally at a site near the primary injection.

-

-

Monitoring:

-

Begin monitoring the mice for signs of arthritis around day 24.

-

Assess and score the severity of arthritis 3-4 times per week.

-

II. Administration of this compound

This compound is an orally bioavailable compound.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Oral gavage needles

Procedure (Therapeutic Dosing):

-

Dosing Preparation:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 25, 50, 75 mg/kg).

-

-

Dosing Regimen:

-

Initiate dosing upon the first signs of clinical arthritis (typically around day 25-28).

-

Administer this compound or vehicle control orally (p.o.) twice daily (b.i.d.).

-

Continue dosing for the duration of the study (e.g., 14-21 days).

-

III. Assessment of Arthritis

1. Clinical Scoring:

-

Visually inspect each paw and assign a score based on the severity of redness and swelling.

-

Scoring System (per paw):

-

0 = No evidence of erythema or swelling.

-

1 = Subtle erythema or swelling in one digit or joint.

-

2 = Obvious erythema and swelling in one or more digits or joints.

-

3 = Severe erythema and swelling of the entire paw.

-

4 = Maximum inflammation with joint deformity and/or ankylosis.

-

-

The total clinical score per mouse is the sum of the scores for all four paws (maximum score of 16).

2. Paw Thickness Measurement:

-

Use a digital caliper to measure the thickness of the hind paws (medio-lateral) and/or front paws (dorsal-ventral).

-

Measurements should be taken at regular intervals throughout the study.

3. Histopathological Analysis:

-

At the end of the study, euthanize the mice and collect the joints (ankles and knees).

-

Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.

-

Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.

4. Cytokine Analysis:

-

Collect blood samples via cardiac puncture at the end of the study.

-

Isolate serum and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA or multiplex bead assays.

-

Alternatively, joint tissue can be homogenized to measure local cytokine levels.

Visualizations

Signaling Pathway of this compound in Arthritis

Caption: Proposed mechanism of action of this compound in suppressing inflammatory gene transcription.

Experimental Workflow for this compound in CIA Mouse Model

Caption: Experimental workflow for evaluating this compound in a collagen-induced arthritis mouse model.

References

- 1. Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RVX-297 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the current understanding of the optimal dosage and experimental use of RVX-297, a selective BET bromodomain inhibitor, in in vivo rodent studies. This compound has demonstrated therapeutic effects in preclinical models of acute inflammation and autoimmune diseases.[1] This document summarizes the effective dosage range, provides detailed experimental protocols for a key disease model, and outlines the compound's mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound is a novel, orally active small molecule that acts as a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of genes involved in inflammation.[1][3] By preferentially binding to BD2, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the suppression of pro-inflammatory gene expression. Preclinical studies have shown its efficacy in various rodent models of inflammatory and autoimmune diseases, including collagen-induced arthritis (CIA).

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model

| Dosage (Oral Gavage, b.i.d.) | Efficacy Endpoint | Result |

| 25 mg/kg | Progression of Disease Severity | Significant reduction in a dose-dependent manner |

| 50 mg/kg | Histopathology (Ankle) | 64% reduction in histopathology parameters |

| 50 mg/kg | Histopathology (Knee) | 86-94% reduction in histopathology parameters |

| 75 mg/kg | Ankle Diameter Increase | 92% inhibition relative to disease controls (Day 7) |

| 75 mg/kg | Histopathology (Ankle) | 64% reduction in histopathology parameters |

| 75 mg/kg | Histopathology (Knee) | 86-94% reduction in histopathology parameters |

b.i.d. = twice daily

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

This protocol outlines the induction of arthritis and subsequent treatment with this compound.

Materials:

-

This compound

-

Vehicle for oral gavage (A common vehicle for similar compounds is 0.5% w/v carboxymethyl cellulose in water, though the specific vehicle for this compound is not publicly documented.)

-

Bovine Type II Collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

0.05M Acetic Acid

-

Syringes and needles for immunization and oral gavage

-

Homogenizer

Animals:

-

Female Lewis rats (or other susceptible strains like Wistar or Sprague-Dawley), 6-8 weeks old.

Protocol:

-

Preparation of Collagen Emulsion:

-

Dissolve bovine type II collagen in 0.05M acetic acid to a final concentration of 2 mg/mL.

-

To prepare the primary immunization emulsion, mix equal volumes of the collagen solution and Complete Freund's Adjuvant (CFA) using a homogenizer until a stable emulsion is formed.

-

For the booster immunization, prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA.

-

-

Induction of Arthritis:

-

On Day 0, administer 0.2 mL of the collagen/CFA emulsion subcutaneously at the base of the tail for the primary immunization.

-

On Day 7, administer a booster injection of 0.1 mL of the collagen/IFA emulsion at a different site near the base of the tail.

-

-

Dosing with this compound:

-

From the onset of established arthritis (typically around day 10-14 post-primary immunization), begin oral administration of this compound.

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentration.

-

Administer the this compound suspension via oral gavage at doses ranging from 25 to 75 mg/kg, twice daily (b.i.d.).

-

-

Monitoring and Assessment:

-

Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

-

Measure ankle diameter using calipers at regular intervals to quantify disease progression.

-

At the end of the study, euthanize the animals and collect ankle and knee joints for histopathological analysis to assess inflammation, pannus formation, cartilage destruction, and bone erosion.

-

Visualizations

Signaling Pathway of this compound in Inflammation

Caption: Mechanism of action of this compound in inhibiting inflammatory gene transcription.

Experimental Workflow for this compound Efficacy Testing in Rat CIA Model

References

- 1. This compound, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RVX-297 in Experimental Autoimmune Encephalomyelitis (EAE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1] EAE serves as a critical preclinical platform for evaluating novel therapeutic agents that target the complex immunopathological and neuropathological mechanisms of the disease, including inflammation, demyelination, and axonal damage.[1] RVX-297 is a novel, orally active small molecule that functions as a BET (Bromodomain and Extra-Terminal domain) inhibitor with selectivity for the second bromodomain (BD2).[2][3] By binding to BET proteins, this compound displaces them from chromatin, thereby modulating the transcription of inflammatory genes.[2] This document provides detailed protocols for the application of this compound in a murine EAE model, based on preclinical studies demonstrating its efficacy in both prophylactic and therapeutic settings.

Mechanism of Action

This compound is a BET bromodomain inhibitor that selectively targets the BD2 domain of BET proteins (BRD2, BRD3, and BRD4). BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to promote the expression of target genes. In the context of inflammation, BET proteins are crucial for the transcription of pro-inflammatory cytokines and chemokines. By competitively binding to the BD2 domain, this compound displaces BET proteins from the promoters of these inflammatory genes, leading to the disruption of RNA polymerase II recruitment and subsequent suppression of their expression. This mechanism of action has been shown to reduce the production of key inflammatory mediators, thereby ameliorating autoimmune pathology in preclinical models.

Signaling Pathway of this compound in Neuroinflammation

Caption: Signaling pathway of this compound in mitigating neuroinflammation.

Experimental Protocols

The following protocols are based on established methodologies for inducing EAE in mice and the reported preclinical evaluation of this compound.

EAE Induction in C57BL/6 Mice (MOG35-55 Model)

This protocol describes the active induction of EAE, which models both the induction and effector phases of the disease.

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

-

This compound (or vehicle control)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Preparation of MOG35-55/CFA Emulsion:

-

On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 2 mg/mL of MOG35-55 in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis.

-

Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed.

-

-

Immunization:

-

Anesthetize the mice.

-

Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank (total of 200 µL per mouse).

-

-

Pertussis Toxin Administration:

-

Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.) on Day 0 (shortly after immunization) and again on Day 2.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting from Day 7 post-immunization.

-

Use a standard 0-5 scoring scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund or dead

-

-

This compound Administration

This compound is an orally active compound. It should be formulated in a suitable vehicle for oral gavage.

Prophylactic Treatment Regimen:

-

Objective: To prevent or delay the onset of EAE.

-

Procedure:

-

Begin daily oral administration of this compound or vehicle control on Day 0 (the day of immunization).

-

Continue daily administration throughout the course of the experiment (e.g., for 21-28 days).

-

Therapeutic Treatment Regimen:

-

Objective: To reduce the severity of established EAE.

-

Procedure:

-

Monitor mice for the onset of clinical signs.

-

Once a mouse reaches a predetermined clinical score (e.g., a score of 1 or 2), randomize it into the this compound or vehicle control treatment group.

-

Begin daily oral administration and continue for the remainder of the study.

-

Experimental Workflow

Caption: Experimental workflows for prophylactic and therapeutic this compound treatment in EAE.

Data Presentation

The efficacy of this compound in the EAE model can be quantified through various parameters. The following tables present a summary of expected outcomes based on the preclinical literature.

Table 1: Prophylactic Efficacy of this compound in EAE

| Parameter | Vehicle Control | This compound |

| Mean Day of Onset | ~ Day 10-12 | Delayed |

| Maximal Mean Clinical Score | ~ 3.0 - 3.5 | Significantly Reduced |

| Disease Incidence (%) | 90 - 100% | Significantly Reduced |

| Body Weight Loss (%) | ~ 15 - 20% | Attenuated |

Table 2: Therapeutic Efficacy of this compound in EAE

| Parameter | Vehicle Control | This compound |

| Mean Clinical Score at Peak | Maintained or Increased | Significantly Reduced |

| Cumulative Disease Score | High | Significantly Reduced |

| Histopathological Score (Inflammation) | Severe | Reduced |

| Histopathological Score (Demyelination) | Severe | Reduced |

Conclusion

This compound, a selective BD2 inhibitor, has demonstrated significant therapeutic potential in the EAE model of multiple sclerosis. The protocols outlined in this document provide a framework for researchers to investigate the prophylactic and therapeutic effects of this compound on the clinical and pathological hallmarks of EAE. The ability of this compound to modulate the inflammatory response through an epigenetic mechanism presents a promising avenue for the development of novel treatments for autoimmune and neuroinflammatory diseases.

References

- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring RVX-297 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

RVX-297 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating gene transcription by binding to acetylated lysine residues on histones. By selectively targeting BD2, this compound modulates the expression of key inflammatory and oncogenic genes, making it a promising therapeutic agent for a range of diseases, including autoimmune disorders and cancer.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound, from direct target engagement to downstream functional effects on gene expression, cell viability, and apoptosis.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effects by competitively binding to the BD2 domain of BET proteins, thereby displacing them from acetylated chromatin. This prevents the recruitment of transcriptional machinery, including RNA Polymerase II, to the promoters of target genes, leading to the downregulation of their expression. A primary consequence of this inhibition is the suppression of pro-inflammatory cytokine and chemokine expression.

Caption: this compound mechanism of action in inhibiting gene transcription.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound across various assays.

Table 1: this compound Inhibitory Activity (IC50)

| Target | Assay Type | IC50 (µM) | Reference |

| BRD2 (BD2) | Biochemical Assay | 0.08 | |

| BRD3 (BD2) | Biochemical Assay | 0.05 | |

| BRD4 (BD2) | Biochemical Assay | 0.02 | |

| BRD2 (BD1) | Biochemical Assay | 3.76 | |

| BRD3 (BD1) | Biochemical Assay | 2.34 | |

| BRD4 (BD1) | Biochemical Assay | 1.16 | |

| IL-1β Expression (LPS-stimulated mouse BMDMs) | Gene Expression | 0.4 - 3 | |

| MCP-1 Expression (unstimulated human PBMCs) | Gene Expression | 0.4 |

Table 2: Cellular Activity of this compound

| Cell Type | Assay | Endpoint | Activity | Reference |

| Human U937 Macrophages | Gene Expression (IL-6) | Dose-dependent suppression | Effective | |

| Mouse Primary B Cells | Gene Expression (IL-6) | Dose-dependent suppression | Effective | |

| Mouse BMDMs | Gene Expression (IL-6) | Dose-dependent suppression | Effective | |

| THP-1 Monocytes | Gene Expression (IL-6) | Dose-dependent suppression | Effective | |

| Synovial Fibroblasts | Gene Expression (IL-6, VCAM-1) | Decreased mRNA levels | Effective at 1-30 µM |

Experimental Protocols

Target Engagement: NanoBRET™ Assay

This protocol describes a method to quantify the engagement of this compound with its target BET proteins within living cells.

Caption: NanoBRET assay workflow.

Materials:

-

HEK293 cells

-

Opti-MEM™ I Reduced Serum Medium

-

NanoLuc-BET fusion vector (e.g., NanoLuc-BRD4)

-

FuGENE® HD Transfection Reagent

-

This compound

-

NanoBRET™ tracer specific for BET bromodomains

-

NanoBRET™ Nano-Glo® Substrate

-

White, non-binding surface 96-well plates

-

Luminometer capable of measuring BRET signals

Protocol:

-

Cell Transfection and Seeding: a. Co-transfect HEK293 cells with the NanoLuc-BET fusion vector and a carrier DNA using FuGENE® HD. b. Culture for 18-24 hours to allow for protein expression. c. Harvest transfected cells and resuspend in Opti-MEM™ at a concentration of 2x10^5 cells/mL. d. Seed 85 µL of the cell suspension into each well of a 96-well plate.

-

Compound Addition: a. Prepare serial dilutions of this compound in Opti-MEM™. b. Add 10 µL of the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Tracer Addition: a. Prepare the NanoBRET™ tracer solution in Opti-MEM™. b. Add 5 µL of the tracer solution to each well.

-

Incubation: a. Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

Substrate Addition and Measurement: a. Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's instructions. b. Add 50 µL of the substrate solution to each well. c. Read the plate within 20 minutes on a luminometer, measuring both the donor (450 nm) and acceptor (610 nm) emission signals.

-

Data Analysis: a. Calculate the BRET ratio (Acceptor Emission / Donor Emission). b. Plot the BRET ratio against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Gene Expression Analysis: RT-qPCR

This protocol details the measurement of changes in the expression of this compound target genes, such as IL-6 and VCAM-1, in synovial fibroblasts.

Caption: RT-qPCR experimental workflow.

Materials:

-

Primary human synovial fibroblasts

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

RNA extraction kit (e.g., TRIzol™)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR™ Green)

-

Primers for target genes (IL-6, VCAM-1) and a housekeeping gene (GAPDH)

-

qPCR instrument

Protocol:

-

Cell Culture and Treatment: a. Culture synovial fibroblasts in 6-well plates until they reach 70-80% confluency. b. Treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) or vehicle control for 24 hours.

-

RNA Extraction and cDNA Synthesis: a. Lyse the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol. b. Quantify the RNA and assess its purity. c. Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Quantitative PCR: a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and cDNA template. b. Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). c. Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.

Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Caption: MTT assay experimental workflow.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: a. Harvest and count cells, ensuring >90% viability. b. Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. c. Incubate overnight to allow for cell attachment.

-

Drug Treatment: a. Prepare a serial dilution of this compound in culture medium. b. Carefully remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control. c. Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization and Absorbance Reading: a. Add 100 µL of solubilization solution to each well. b. Mix thoroughly to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.

Apoptosis Detection: Annexin V/PI Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound.

Caption: Annexin V/PI apoptosis assay workflow.

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting: a. Culture cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration. b. Harvest both adherent and floating cells.

-

Cell Staining: a. Wash the cells with cold PBS. b. Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL. c. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. d. Gently vortex and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: a. Analyze the cells by flow cytometry within one hour of staining. b. Use appropriate controls to set compensation and gates.

-

Data Analysis: a. Quantify the percentage of cells in each quadrant:

- Viable cells (Annexin V- / PI-)

- Early apoptotic cells (Annexin V+ / PI-)

- Late apoptotic/necrotic cells (Annexin V+ / PI+)

- Necrotic cells (Annexin V- / PI+)

Conclusion

The assays described in these application notes provide a comprehensive toolkit for characterizing the cellular activity of this compound. From confirming direct target engagement within living cells to quantifying its impact on gene expression and cell fate, these protocols will enable researchers to robustly evaluate the therapeutic potential of this selective BD2 inhibitor. Proper execution of these assays will yield valuable data for advancing our understanding of BET protein biology and the development of novel epigenetic therapies.

References

Application Notes and Protocols for RVX-297 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and administration of RVX-297, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, for use in preclinical animal models of inflammation and autoimmune diseases.

Introduction

This compound is an orally bioavailable small molecule that has demonstrated therapeutic potential in various preclinical settings.[1][2] Its mechanism of action involves the targeted inhibition of BET proteins, which are key regulators of gene transcription. By selectively binding to the BD2 domain, this compound displaces these proteins from chromatin, leading to the disruption of RNA polymerase II recruitment and subsequent suppression of inflammatory gene expression.[1] This targeted approach offers the potential for anti-inflammatory and immunomodulatory effects, as observed in animal models of rheumatoid arthritis and multiple sclerosis.[1]

Data Presentation

In Vitro Activity of this compound

| Target | IC₅₀ (µM) | Cell/Assay Type | Reference |

| BRD2 (BD2) | 0.08 | Biochemical Assay | [2] |

| BRD3 (BD2) | 0.05 | Biochemical Assay | |

| BRD4 (BD2) | 0.02 | Biochemical Assay | |

| IL-1β Expression | 0.4 - 3 | LPS-stimulated mouse Bone Marrow-Derived Macrophages (BMDMs) | |

| MCP-1 Expression | 0.4 | Unstimulated human Peripheral Blood Mononuclear Cells (PBMCs) |

In Vivo Efficacy of this compound in Animal Models

| Animal Model | Species | Dosing Regimen | Therapeutic Effects | Reference |

| Collagen-Induced Arthritis | Rat | 25-75 mg/kg, oral gavage, twice daily | Reduced disease severity, inhibited increase in ankle diameter | |

| Collagen-Induced Arthritis | Mouse | 75-150 mg/kg, oral gavage | Reduced pathology | |

| Lipopolysaccharide (LPS)-induced Inflammation | Mouse | Not specified | Reduced pro-inflammatory mediators | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Prevented disease development (prophylactic), reduced pathology (therapeutic) |

Preclinical Pharmacokinetic Parameters of this compound

Experimental Protocols

Formulation of this compound for Oral Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Formulation 1: DMSO and Corn Oil Suspension

This formulation is suitable for delivering a suspension of this compound.

-

Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dosing concentration.

-

For a final dosing solution, add the appropriate volume of the this compound stock solution to corn oil. A common ratio is 10% DMSO and 90% corn oil.

-

Vortex the mixture vigorously to ensure a uniform suspension.

-

Use the suspension immediately after preparation. If settling occurs, vortex again before each administration.

Formulation 2: DMSO, PEG300, Tween-80, and Saline Solution

This formulation aims to create a clear solution for oral administration.

-

Prepare a stock solution of this compound in DMSO.

-

In a sterile tube, add the required volume of the this compound stock solution to PEG300. A suggested starting ratio is 1 part DMSO stock to 4 parts PEG300.

-

Mix thoroughly until the solution is clear.

-

Add Tween-80 to the mixture. A common final concentration is 5% of the total volume.

-

Mix until the solution is homogeneous.

-

Add saline to reach the final desired volume. A typical final composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

If necessary, sonicate the solution to ensure complete dissolution.

-

This formulation should be prepared fresh daily.

Protocol for Oral Gavage in Rodents

Materials:

-

Appropriately sized gavage needles (flexible or rigid with a ball-tip)

-

Syringes

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Animal Preparation:

-

Weigh the animal to accurately calculate the required dose volume.

-

Properly restrain the animal to ensure its safety and the administrator's. For mice, this typically involves scruffing the neck and back to immobilize the head and body. For rats, a similar but firmer grip is required.

-

-

Gavage Needle Measurement:

-

Measure the correct insertion length for the gavage needle by holding it alongside the animal, with the tip at the mouth and the end of the needle at the last rib. This ensures the needle will reach the stomach without causing injury.

-

-

Administration:

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

Allow the animal to swallow the needle as you gently advance it. Do not force the needle. If resistance is met, withdraw and reposition.

-

Once the needle is at the predetermined depth, slowly administer the this compound formulation.

-

Withdraw the needle gently in the same direction it was inserted.

-

-

Post-Administration Monitoring:

-

Observe the animal for a few minutes after the procedure for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.

-

Return the animal to its cage and monitor its general health according to the experimental protocol.

-

Visualizations

Caption: Signaling pathway of this compound in inhibiting inflammation.

Caption: General experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols: Quantitative PCR Analysis of Gene Expression Following RVX-297 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

RVX-297 is a novel, orally active small molecule that functions as a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins are crucial epigenetic readers that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters.[1][3] By selectively inhibiting the BD2 domain, this compound displaces BET proteins from chromatin, leading to the suppression of target gene transcription. This mechanism is particularly effective in downregulating the expression of pro-inflammatory genes, making this compound a promising therapeutic candidate for various inflammatory and autoimmune diseases.

These application notes provide a comprehensive guide for researchers to quantify the effects of this compound on gene expression using quantitative Polymerase Chain Reaction (qPCR). The protocols outlined below cover cell treatment, RNA extraction, reverse transcription, and qPCR data analysis, enabling the reliable assessment of changes in target gene expression.

Signaling Pathway of this compound

This compound exerts its effects by modulating the epigenetic regulation of gene expression. The diagram below illustrates the proposed signaling pathway.

Experimental Protocols

A meticulously planned and executed experimental workflow is critical for obtaining reliable and reproducible qPCR data. The following diagram outlines the key steps.

Protocol 1: Cell Culture and this compound Treatment

-

Cell Seeding: Plate the cells of interest (e.g., human U937 macrophages, THP-1 monocytes) in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included.

-

Treatment: Remove the existing culture medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) under standard culture conditions (e.g., 37°C, 5% CO2).

Protocol 2: RNA Extraction and Quality Control

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them directly in the culture dish using a suitable lysis buffer from a commercial RNA extraction kit.

-

RNA Purification: Isolate total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves steps of binding the RNA to a silica membrane, washing, and eluting.

-

RNA Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. The integrity of the RNA can be further evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Protocol 3: cDNA Synthesis (Reverse Transcription)

-

Reaction Setup: In an RNase-free tube, combine a standardized amount of total RNA (e.g., 1 µg) with reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and an RNase inhibitor in the appropriate reaction buffer.

-

Reverse Transcription: Perform the reverse transcription reaction in a thermal cycler using the conditions recommended by the reverse transcriptase manufacturer. This will synthesize complementary DNA (cDNA) from the RNA template.

Protocol 4: Quantitative PCR (qPCR)

-

Primer Design: Design or obtain pre-validated primers for your target gene(s) (e.g., IL-6, IL-1β, MCP-1) and at least one stable housekeeping gene (e.g., GAPDH, ACTB, RPLP0).

-

Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. Each reaction should contain cDNA template, forward and reverse primers for a specific gene, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a gene-specific probe). Include no-template controls (NTCs) for each primer set to check for contamination.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be included at the end when using SYBR Green to verify the specificity of the amplified product.

Data Presentation and Analysis

The relative quantification of gene expression can be determined using the delta-delta Ct (ΔΔCt) method. This method normalizes the expression of the target gene to a housekeeping gene and compares the treated samples to the vehicle control.

Table 1: Hypothetical qPCR Data for this compound Treatment

| Treatment | Target Gene | Average Ct (Target) | Housekeeping Gene (GAPDH) | Average Ct (Housekeeping) |

| Vehicle Control | IL-6 | 25.3 | GAPDH | 18.5 |

| This compound (1 µM) | IL-6 | 27.8 | GAPDH | 18.6 |

| This compound (10 µM) | IL-6 | 29.5 | GAPDH | 18.4 |

| Vehicle Control | MCP-1 | 22.1 | GAPDH | 18.5 |

| This compound (1 µM) | MCP-1 | 23.9 | GAPDH | 18.6 |

| This compound (10 µM) | MCP-1 | 25.2 | GAPDH | 18.4 |

Table 2: Calculation of Relative Gene Expression (Fold Change)

| Treatment | Target Gene | ΔCt (Ct_target - Ct_housekeeping) | ΔΔCt (ΔCt_treated - ΔCt_control) | Fold Change (2-ΔΔCt) |

| Vehicle Control | IL-6 | 6.8 | 0.0 | 1.00 |

| This compound (1 µM) | IL-6 | 9.2 | 2.4 | 0.19 |

| This compound (10 µM) | IL-6 | 11.1 | 4.3 | 0.05 |

| Vehicle Control | MCP-1 | 3.6 | 0.0 | 1.00 |

| This compound (1 µM) | MCP-1 | 5.3 | 1.7 | 0.31 |

| This compound (10 µM) | MCP-1 | 6.8 | 3.2 | 0.11 |

Data Interpretation: The fold change values in Table 2 indicate a dose-dependent decrease in the expression of IL-6 and MCP-1 following treatment with this compound. For example, at a concentration of 10 µM, this compound reduced IL-6 expression to approximately 5% of the vehicle control.

Conclusion

References

- 1. This compound, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. inis.iaea.org [inis.iaea.org]

- 3. This compound- a novel BD2 selective inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Unveiling Gene Regulatory Mechanisms with RVX-297 using Chromatin Immunoprecipitation Sequencing (ChIP-seq)

For research, scientific, and drug development professionals.

Introduction

RVX-297 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] BET proteins are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci and activating gene expression.[3][4] By selectively inhibiting the BD2 domain, this compound offers a targeted approach to modulate the expression of genes implicated in inflammation and autoimmune diseases.

Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins, including transcription factors and modified histones. This application note provides a detailed protocol for utilizing ChIP-seq to elucidate the effects of this compound on the chromatin occupancy of BET proteins, specifically BRD4. By comparing the genomic binding patterns of BRD4 in the presence and absence of this compound, researchers can identify genes and pathways directly regulated by this selective inhibitor.

Principle of the Method

The ChIP-seq protocol involves the following key steps:

-

Cell Treatment: Target cells are treated with either this compound or a vehicle control.

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde to stabilize their interactions.

-

Chromatin Fragmentation: The chromatin is sheared into smaller fragments, typically between 200-600 base pairs, using sonication.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are aligned to a reference genome to identify regions of enrichment, known as peaks, which represent the binding sites of the target protein.

Signaling Pathway of this compound

Caption: Mechanism of this compound action on gene transcription.

Quantitative Data Summary

The following tables represent hypothetical, yet expected, quantitative data from a ChIP-seq experiment investigating the effect of this compound on BRD4 binding at the promoters of known inflammatory genes.

Table 1: this compound IC50 Values for BET Bromodomains

| BET Protein | Bromodomain | IC50 (µM) |

| BRD2 | BD2 | 0.08 |

| BRD3 | BD2 | 0.05 |

| BRD4 | BD2 | 0.02 |

Table 2: ChIP-qPCR Validation of BRD4 Occupancy at Target Gene Promoters

| Gene Promoter | Treatment | Fold Enrichment over IgG (Mean ± SD) |

| IL6 | Vehicle | 15.2 ± 1.8 |

| This compound (1 µM) | 3.5 ± 0.5 | |

| TNF | Vehicle | 12.8 ± 1.5 |

| This compound (1 µM) | 2.9 ± 0.4 | |

| MYC | Vehicle | 20.5 ± 2.1 |

| This compound (1 µM) | 18.9 ± 2.3 | |

| GAPDH (Negative Control) | Vehicle | 1.1 ± 0.2 |

| This compound (1 µM) | 1.0 ± 0.3 |

Table 3: Summary of ChIP-seq Peak Analysis for BRD4 Binding

| Condition | Total Peaks | Peaks in Promoter Regions | Peaks in Enhancer Regions |

| Vehicle | 45,876 | 18,350 (40%) | 22,938 (50%) |

| This compound (1 µM) | 28,902 | 10,116 (35%) | 14,451 (50%) |

Detailed Experimental Protocol

This protocol is optimized for a human monocytic cell line (e.g., THP-1) treated with this compound.

Materials

-

Human THP-1 cells

-

This compound

-

DMSO (Vehicle)

-

RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

-

Formaldehyde (37%)

-

Glycine

-

PBS (phosphate-buffered saline)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication buffer

-

ChIP dilution buffer

-

Protein A/G magnetic beads

-

Anti-BRD4 antibody (ChIP-grade)

-

Normal Rabbit IgG (Isotype control)

-

Wash buffers (low salt, high salt, LiCl)

-

TE buffer

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

DNA purification kit

-

Qubit fluorometer and dsDNA HS assay kit

-

NEBNext Ultra II DNA Library Prep Kit for Illumina

Experimental Workflow

Caption: Overview of the ChIP-seq experimental workflow.

Step-by-Step Procedure

1. Cell Culture and Treatment

-

Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin to a density of 1 x 10^6 cells/mL.

-

Treat cells with 1 µM this compound or an equivalent volume of DMSO (vehicle) for 6 hours.

-

Harvest approximately 2 x 10^7 cells per condition.

2. Cross-linking

-

Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

3. Chromatin Preparation

-

Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.

-

Pellet the nuclei by centrifugation at 2,000 x g for 5 minutes at 4°C.

-

Resuspend the nuclear pellet in nuclear lysis buffer.

-

Sonicate the chromatin to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris. The supernatant contains the soluble chromatin.

4. Immunoprecipitation

-

Dilute the chromatin with ChIP dilution buffer.

-

Set aside a small aliquot of the diluted chromatin as the "input" control.

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Add anti-BRD4 antibody or normal rabbit IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2 hours at 4°C.

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer.

-

Perform a final wash with TE buffer.

5. Elution and Reverse Cross-linking

-

Elute the chromatin from the beads using elution buffer.

-